Ferric chloride hexahydrate

Vue d'ensemble

Description

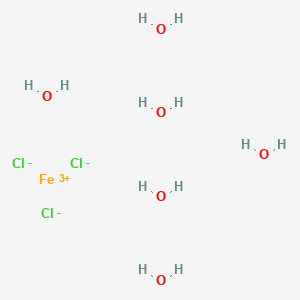

Ferric chloride hexahydrate, chemically known as FeCl3·6H2O, is an inorganic compound recognized for its distinctive orange-brown crystals. This compound plays a crucial role in various industrial and laboratory applications, ranging from water treatment to electronic manufacturing. Its efficacy in coagulating and flocculating in wastewater management transforms how contaminants are removed, making it indispensable in environmental engineering .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ferric chloride hexahydrate can be synthesized through several methods:

- Dissolving Iron Ore in Hydrochloric Acid:

Fe3O4+8HCl→FeCl2+2FeCl3+4H2O

- Oxidation of Ferrous Chloride with Chlorine:

2FeCl2+Cl2→2FeCl3

- Oxidation of Ferrous Chloride with Oxygen:

4FeCl2+O2+4HCl→4FeCl3+2H2O

Applications De Recherche Scientifique

Water Treatment

Overview:

Ferric chloride hexahydrate is primarily utilized as a coagulant in water treatment processes. It helps in the removal of suspended solids, organic matter, and phosphorus from wastewater.

Mechanism:

When ferric chloride is added to water, it dissociates to form ferric ions, which react with hydroxide ions to form ferric hydroxide. This precipitate traps impurities, facilitating their removal through sedimentation.

Case Study:

A study conducted on municipal wastewater treatment plants indicated that the use of ferric chloride improved the removal efficiency of total suspended solids (TSS) by up to 90% compared to untreated water .

Organic Synthesis

Catalytic Role:

this compound acts as a Lewis acid catalyst in various organic reactions, including:

- Friedel-Crafts Acylation: Used for carbon-carbon bond formation.

- Biginelli Condensation: Facilitates the synthesis of dihydropyrimidinones.

- Michael Addition Reactions: Promotes the addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Data Table: Catalytic Applications

| Reaction Type | Description | Yield Improvement |

|---|---|---|

| Friedel-Crafts Acylation | Carbon chain elongation via acylation | Up to 85% |

| Biginelli Condensation | Synthesis of dihydropyrimidinones | Moderate yields |

| Michael Addition | Nucleophilic addition to unsaturated carbonyls | Significant gains |

Research Insight:

In a recent study, this compound was successfully employed in the oxidation of benzoin to benzil, showcasing its efficiency as an oxidizing agent under mild conditions .

Etching Agent in Electronics

Application in PCB Manufacturing:

this compound is extensively used in the etching process for printed circuit boards (PCBs). It effectively removes unwanted copper from the board surface.

Process Description:

The copper reacts with ferric chloride to form soluble copper(II) ions, allowing for precise patterning on PCBs.

Case Study:

A comparative analysis of etching agents revealed that ferric chloride provided superior etching rates and better control over etching depth compared to other agents like ammonium persulfate .

Dyeing and Pigment Production

Role as a Mordant:

In textile dyeing, ferric chloride serves as a mordant that enhances the binding of dyes to fabrics, resulting in more vibrant colors.

Industrial Use:

It is also used in pigment production, particularly in creating iron oxide pigments which are valued for their stability and colorfastness.

Pharmaceutical Applications

Use in Drug Formulation:

this compound has been included in pharmacopoeias due to its role as a pharmaceutical raw material. It is utilized in various formulations for its iron content and as a reagent for analytical chemistry.

Research Findings:

Studies have established methods for determining ferrous iron content in this compound using spectrophotometric techniques, highlighting its importance in quality control within pharmaceutical applications .

Propriétés

Numéro CAS |

10025-77-1 |

|---|---|

Formule moléculaire |

Cl3FeH2O |

Poids moléculaire |

180.21 g/mol |

Nom IUPAC |

trichloroiron;hydrate |

InChI |

InChI=1S/3ClH.Fe.H2O/h3*1H;;1H2/q;;;+3;/p-3 |

Clé InChI |

VITRLXDSBBVNCZ-UHFFFAOYSA-K |

SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Fe+3] |

SMILES canonique |

O.Cl[Fe](Cl)Cl |

Point d'ébullition |

599 °F at 760 mmHg (Decomposes) (NTP, 1992) About 316 °C |

Color/Form |

Hexagonal red by transmitted light, green by reflected light; sometimes appears brownish-black; dark leaflets or plates. |

Densité |

2.8 at 68 °F (anhydrous solid) (USCG, 1999) - Denser than water; will sink 2.90 at 25 °C Density of 1.82; very hygroscopic; readily soluble in water, alcohol, acetone, ether /Hexahydrate/ 2.9 g/cm³ |

melting_point |

583 °F (NTP, 1992) [ACGIH] approximately 300 °C 304 °C Brownish-yellow or orange monoclinic crystals; usually slight odor of HCl; pH of 0.1 molar aqueous solution: 2.0; mp: about 37 °C. /Hexahydrate/ 37 °C |

Description physique |

Ferric chloride is an orange to brown-black solid. It is slightly soluble in water. It is noncombustible. When wet it is corrosive to aluminum and most metals. Pick up and remove spilled solid before adding water. It is used to treat sewage, industrial waste, to purify water, as an etching agent for engraving circuit boards, and in the manufacture of other chemicals. Ferric chloride, solution appears as a colorless to light brown aqueous solution that has a faint hydrochloric acid odor. Highly corrosive to most metals and probably corrosive to tissue. Noncombustible. Used in sewage treatment and water purification. Liquid; Dry Powder; Liquid, Other Solid; Dry Powder, Liquid Dark solid (red by transmitted light, green by reflected light) that sometimes appears brownish-black; Highly hygroscopic and readily forms the hexahydrate; Soluble in water; [Merck Index] Greenish-black odorless solid; [CHRIS] BLACK-TO-BROWN HYGROSCOPIC CRYSTALS. |

Numéros CAS associés |

10025-77-1 (hexahydrate) 20074-52-6 (Parent) |

Solubilité |

5 to 10 mg/mL at 68 °F (NTP, 1992) In cold water: 74.4 g/100 cc at 0 °C; in hot water: 535.7 g/100 cc at 100 °C; in acetone: 63 g/100 cc at 18 °C; very sol in alc, ether, methanol. Slightly sol in carbon disulfide, practically insol in ethyl acetate. Sol in glycerol 430 g/kg solution at 0 °C; 480 g/kg solution at 20 °C; 743 g/kg solution at 40 °C Readily soluble in liquids having donor properties, such as alcohols, ketones, ethers, nitriles, amines, and liquid sulfur dioxide, but only sparingly soluble in nonpolar solvents such as benzene and hexane. Solubility in water, g/100ml at 20 °C: 92 (reaction) |

Synonymes |

Atofen; Ferric Chloride Hexahydrate; Ferric Trichloride Hexahydrate; Iron Chloride (FeCl3.6H2O); Iron Perchloride Hexahydrate; Iron Trichloride Hexahydrate; Iron(3+) Chloride Hexahydrate; Iron Chloride (FeCl3) Hexahydrate |

Pression de vapeur |

1 mmHg at 381 °F (NTP, 1992) VP: 1 mm Hg at 194.0 °C VP: 1 Pa at 118 °C; 100 Pa at 190 °C; 100 kPa at 319 °C Vapor pressure at 20 °C: negligible |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Its molecular formula is FeCl3·6H2O, and its molecular weight is 270.30 g/mol.

A: Yes, research articles report characterization using various spectroscopic techniques. For instance, Fourier transform infrared spectroscopy (FTIR) has been used to analyze the functional group changes during the synthesis of a poly(vinyl chloride) metallopolymer using ferric chloride hexahydrate []. Additionally, X-ray diffraction analysis has been employed to study the crystal structure of this compound [] and to characterize α-Fe2O3 nanoparticles prepared using this compound as a precursor [].

ANone: While generally stable, its stability can be affected by factors like pH and the presence of other ions.

A: Yes, research has demonstrated its compatibility with various materials. For example, it has been successfully incorporated into poly(vinyl chloride) to create a stable metallopolymer with excellent hydrophobic and oleophobic properties []. Additionally, this compound has been used to modify chitosan, resulting in a compound adsorbent with enhanced Cr(VI) removal capabilities [].

A: It acts as a Lewis acid catalyst in various organic reactions. It is particularly useful in esterification, oxidation, and condensation reactions. For example, this compound has been successfully employed as a catalyst in the synthesis of various compounds, including dibutyl maleate [], n-butyl chloroacetate [], isobutyl propionate [], diisopentyl maleate [], 3,4-dihydropyrimidinones [], ethyl chloroacetate [], cyclohexyl acetate [], amyl chloroacetate [], nerolin bromelia [], and ethyl lactate [].

A: In the Biginelli reaction, this compound catalyzes the condensation of an aldehyde, a β-keto ester, and urea to form 3,4-dihydropyrimidinones. It activates the carbonyl groups of the reactants, facilitating the formation of the desired product [].

A: Yes, it has been employed in the synthesis of various compounds with industrial applications. For example, it has been used as a catalyst for synthesizing dibutyl maleate, a compound used as a monomer in the production of polymers and resins []. It has also been utilized in the synthesis of n-butyl chloroacetate, an important intermediate in the production of pharmaceuticals, pesticides, and dyes [].

ANone: While the provided abstracts do not delve into computational details, such techniques could be applied to model its interactions or predict reaction outcomes.

ANone: The presence of water molecules in the hydrated form can influence its Lewis acidity and, consequently, its catalytic activity.

ANone: It is generally stable under normal conditions but can be hygroscopic. Proper storage is essential to prevent moisture absorption.

ANone: Yes, it is corrosive and requires careful handling. Appropriate safety data sheets should be consulted before use.

ANone: While it's not a common active pharmaceutical ingredient, it can be used in some formulations or as a reagent in drug synthesis.

A: Yes, it finds use in wastewater treatment [, , ], as a mordant in dyeing, and in various other industrial processes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.